

# 3-Fluoroisonicotinamide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Fluoroisonicotinamide

Cat. No.: B585120

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CAS Number: 152126-30-2

This technical guide provides an in-depth overview of **3-Fluoroisonicotinamide**, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document compiles available data on its chemical and physical properties, synthesis, reactivity, and potential biological significance, presented in a structured format for ease of reference and comparison.

## Chemical and Physical Properties

**3-Fluoroisonicotinamide** is a solid, heterocyclic organic compound. While specific experimental data for some of its physical properties are not readily available in the public domain, data for structurally similar compounds, such as its isomers and the parent compound isonicotinamide, can provide valuable estimations.

Property	Value	Source/Notes
CAS Number	152126-30-2	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> FN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	140.12 g/mol	<a href="#">[1]</a>
Melting Point	Not available	Data for the related compound 5-Fluoronicotinamide is 174- 176 °C. Data for Nicotinamide is 128-131 °C.
Boiling Point	Not available	-
Solubility	Not available	Data for the related compound 5-Fluoronicotinamide indicates slight solubility in DMSO and Methanol.

## Synthesis

A plausible and common synthetic route to **3-Fluoroisonicotinamide** involves the amidation of its corresponding carboxylic acid precursor, 3-fluoroisonicotinic acid (CAS RN: 393-53-3). This transformation is a standard organic chemistry reaction.

## Experimental Protocol: Amidation of 3-Fluoroisonicotinic Acid

While a specific protocol for **3-Fluoroisonicotinamide** is not detailed in the available literature, a general procedure for the amidation of a carboxylic acid is as follows:

- Activation of the Carboxylic Acid: 3-Fluoroisonicotinic acid is first converted to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved using reagents like thionyl chloride (SOCl<sub>2</sub>) or a carbodiimide coupling agent (e.g., DCC or EDC) in an appropriate aprotic solvent.
- Reaction with Ammonia: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas bubbled through the

reaction mixture, to form the primary amide, **3-Fluoroisonicotinamide**.

- **Work-up and Purification:** The reaction mixture is then subjected to an aqueous work-up to remove any unreacted reagents and byproducts. The crude product can be purified by recrystallization or column chromatography to yield the pure **3-Fluoroisonicotinamide**.

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).



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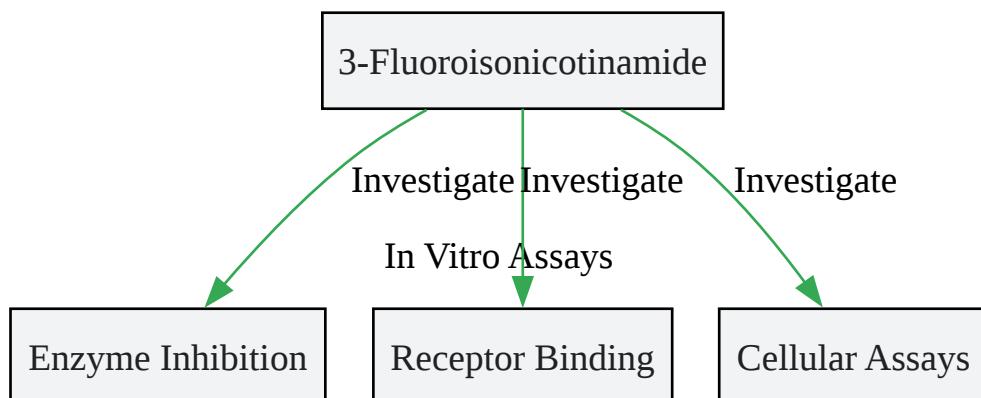
Caption: General synthesis pathway for **3-Fluoroisonicotinamide**.

## Reactivity

The reactivity of **3-Fluoroisonicotinamide** is influenced by the electron-withdrawing nature of the fluorine atom and the pyridine ring. The fluorine atom at the 3-position makes the pyridine ring electron-deficient, which can affect its susceptibility to nucleophilic aromatic substitution reactions.[2][3] The amide functional group can undergo hydrolysis under acidic or basic conditions to yield 3-fluoroisonicotinic acid.

## Biological Activity

The biological profile of **3-Fluoroisonicotinamide** is not extensively documented in publicly accessible research. However, the broader class of substituted isonicotinamides has been investigated for various biological activities. For instance, some derivatives of isoniazid (isonicotinic acid hydrazide) have shown antibacterial and anti-mycobacterial properties.[4][5] It is plausible that the introduction of a fluorine atom could modulate the biological activity, potency, and metabolic stability of the parent isonicotinamide scaffold. Further research, including enzyme inhibition assays, receptor binding studies, and cellular assays, is required to elucidate the specific biological functions of **3-Fluoroisonicotinamide**.



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Caption: Potential areas for biological investigation.

## Signaling Pathways

Currently, there is no specific information linking **3-Fluoroisonicotinamide** to any particular signaling pathways. Given that related compounds like nicotinamide can influence cellular processes by affecting enzymes such as sirtuins, it is conceivable that **3-Fluoroisonicotinamide** could interact with cellular signaling cascades.<sup>[6]</sup> However, this remains a subject for future investigation.

## Conclusion

**3-Fluoroisonicotinamide** is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. The presence of the fluorine atom is known to impart unique properties to organic molecules, and its effect on the isonicotinamide scaffold warrants detailed biological evaluation. This technical guide serves as a foundational resource, summarizing the current knowledge and highlighting areas where further research is needed to fully characterize this compound and unlock its potential applications.

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- To cite this document: BenchChem. [3-Fluoroisonicotinamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b585120#3-fluoroisonicotinamide-cas-number-and-properties\]](https://www.benchchem.com/product/b585120#3-fluoroisonicotinamide-cas-number-and-properties)

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